molecular formula C8H14N2O B13793461 3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)

3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)

Cat. No.: B13793461
M. Wt: 154.21 g/mol
InChI Key: GLDAJOYEPUFDNN-KNVOCYPGSA-N
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Description

3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI) is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Chemical Reactions Analysis

3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-[(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ylidene]hydroxylamine

InChI

InChI=1S/C8H14N2O/c1-10-4-6-2-3-7(5-10)8(6)9-11/h6-7,11H,2-5H2,1H3/t6-,7+

InChI Key

GLDAJOYEPUFDNN-KNVOCYPGSA-N

Isomeric SMILES

CN1C[C@H]2CC[C@@H](C1)C2=NO

Canonical SMILES

CN1CC2CCC(C1)C2=NO

Origin of Product

United States

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